molecular formula C17H21N5 B14911871 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine

2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine

Cat. No.: B14911871
M. Wt: 295.4 g/mol
InChI Key: CAMZIDFZPMGNPS-UHFFFAOYSA-N
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Description

2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine is a complex organic compound characterized by a spirocyclic structure. This compound is part of the benzoquinazoline family, known for its diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine typically involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate. This reaction yields 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . The reaction conditions often include the use of orthoformic acid ethyl ester or carbon disulfide as reagents, which further react to form various derivatives .

Industrial Production Methods

While specific industrial production methods for 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinylspiro[6H-benzo[h]quinazoline-5,1’-cyclohexane]-4-amine stands out due to its unique spirocyclic structure, which contributes to its diverse biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C17H21N5

Molecular Weight

295.4 g/mol

IUPAC Name

2-hydrazinylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-amine

InChI

InChI=1S/C17H21N5/c18-15-13-14(20-16(21-15)22-19)12-7-3-2-6-11(12)10-17(13)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-10,19H2,(H3,18,20,21,22)

InChI Key

CAMZIDFZPMGNPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=NC(=N4)NN)N

Origin of Product

United States

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